

# Technical Guide: Physical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride

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## Compound of Interest

**Compound Name:** 4,5-Dimethyl-1H-imidazole hydrochloride

**Cat. No.:** B1356284

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4,5-Dimethyl-1H-imidazole hydrochloride**. The information is compiled from various chemical data sources and is intended to support research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow diagrams for key analytical procedures.

## Core Physical Properties

**4,5-Dimethyl-1H-imidazole hydrochloride** is a heterocyclic organic compound. Understanding its physical properties is crucial for its application in chemical synthesis, pharmaceutical development, and materials science.

## General Information

Property	Value	Source
CAS Number	53316-51-1	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> CIN <sub>2</sub>	<a href="#">[1]</a>
Appearance	Solid (visual inspection)	

## Quantitative Data Summary

The following table summarizes the key quantitative physical properties for **4,5-Dimethyl-1H-imidazole hydrochloride** and its corresponding free base, 4,5-Dimethyl-1H-imidazole.

Property	4,5-Dimethyl-1H-imidazole hydrochloride	4,5-Dimethyl-1H-imidazole (Free Base)	Source
Molecular Weight	132.59 g/mol	96.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	~305 °C (decomposes)	121-122 °C	
Boiling Point	Not available	284.288 °C at 760 mmHg	<a href="#">[3]</a>
Density	Not available	1.028 g/cm <sup>3</sup>	<a href="#">[3]</a>
pKa (Predicted)	Not available	15.26 ± 0.10	<a href="#">[3]</a>
Solubility	Expected to be highly soluble in water and soluble in methanol.	Soluble in ethanol, ether, chloroform, pyridine, and benzene; insoluble in petroleum ether.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Flash Point	Not available	150.982 °C	<a href="#">[3]</a>

## Experimental Protocols

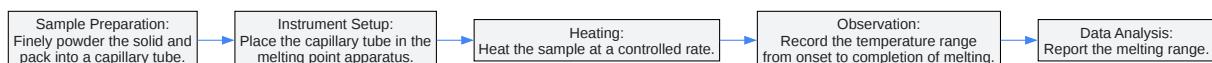
The following sections detail standardized experimental methodologies for determining the key physical properties of **4,5-Dimethyl-1H-imidazole hydrochloride**.

### Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

- A small, finely powdered sample of **4,5-Dimethyl-1H-imidazole hydrochloride** is packed into a capillary tube to a depth of 2-3 mm.[7]
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[8] For substances that decompose, the temperature of decomposition is noted.



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#### Workflow for Melting Point Determination

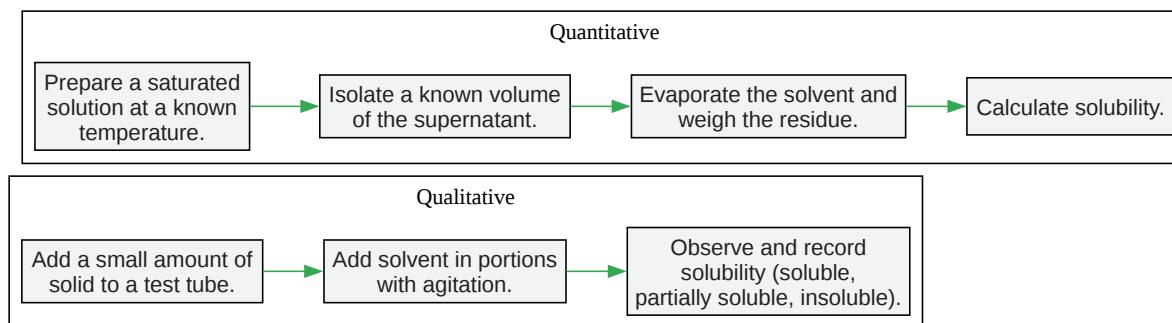
## Solubility Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

#### Methodology:

- Qualitative Assessment:
  - Add approximately 10-20 mg of **4,5-Dimethyl-1H-imidazole hydrochloride** to a test tube.
  - Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane) in portions, agitating after each addition.[9]
  - Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.[10]
- Quantitative Assessment:

- Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.
- Carefully withdraw a known volume of the supernatant.
- Evaporate the solvent from the aliquot and weigh the remaining solid.
- Calculate the solubility in terms of g/100 mL or other appropriate units.



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### Workflow for Solubility Assessment

## Spectroscopic Analysis

Spectroscopic data provides structural confirmation and information about the chemical environment of the atoms.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Methodology for $^1\text{H}$ NMR:

- Dissolve 5-10 mg of **4,5-Dimethyl-1H-imidazole hydrochloride** in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.[11]

- The use of a non-protic solvent like DMSO-d<sub>6</sub> is often preferred for hydrochloride salts to observe the N-H protons.[12][13]
- Acquire the <sup>1</sup>H NMR spectrum using a standard NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and assign the chemical shifts (ppm) relative to a reference standard (e.g., TMS). The protonation of the imidazole nitrogen is expected to cause a downfield shift of adjacent protons compared to the free base.[11][14]

### Infrared (IR) Spectroscopy

#### Methodology (Thin Solid Film):

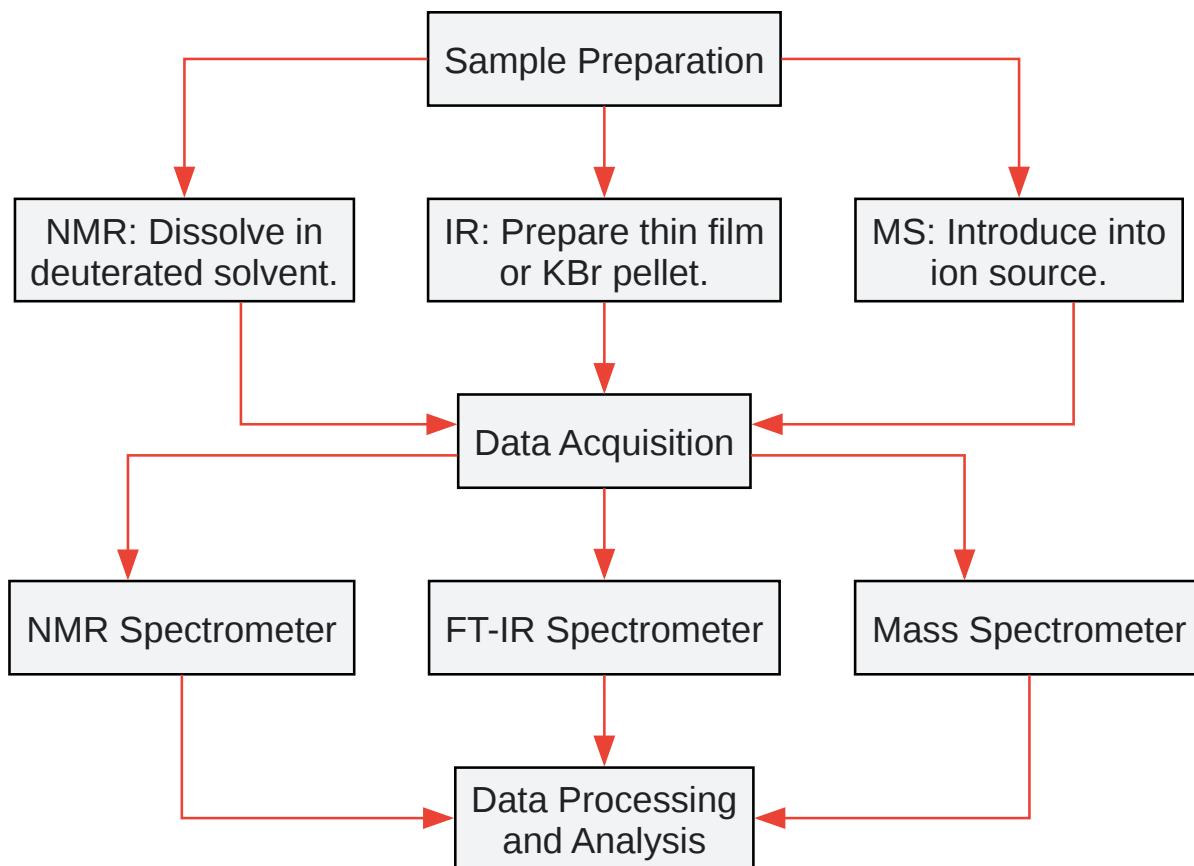
- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[15]
- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[15]
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15]
- Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The spectrum should show characteristic peaks for N-H, C-H, C=N, and C-N bonds.

### Mass Spectrometry (MS)

#### Methodology (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, where it is vaporized. [16]
- The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17]
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[18]

- A detector measures the abundance of each ion, generating a mass spectrum. The spectrum is analyzed for the molecular ion peak ( $M^+$ ) and characteristic fragment ions.



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### General Workflow for Spectroscopic Analysis

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